

# Commercial Sourcing and Technical Guide: 2-Amino-4-methylbenzonitrile

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## *Compound of Interest*

Compound Name: 2-Amino-4-methylbenzonitrile

Cat. No.: B1273660

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For researchers, medicinal chemists, and professionals in drug development, **2-Amino-4-methylbenzonitrile** (CAS No. 26830-96-6) is a valuable building block in the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications. This technical guide provides an in-depth overview of its commercial availability, key technical data, and synthetic applications, with a focus on providing practical information for laboratory work.

## Commercial Suppliers

**2-Amino-4-methylbenzonitrile** is readily available from several major chemical suppliers. The purity and quantity offered can vary, and it is advisable to consult the suppliers' websites for the most current information and to request certificates of analysis.

Supplier	Purity	Available Quantities	Notes
Sigma-Aldrich (MilliporeSigma)	97%	1 g, 5 g	A well-established supplier with extensive documentation available online. <a href="#">[1]</a>
Tokyo Chemical Industry (TCI)	>98.0% (GC)	Contact for details	Known for a wide range of high-purity organic reagents. <a href="#">[2]</a>
Thermo Scientific Chemicals	98%	1 g	Formerly Alfa Aesar, offering a range of research chemicals. <a href="#">[3]</a>
BLD Pharm	Varies	Contact for details	Mentions availability of NMR, HPLC, LC-MS, and UPLC data. <a href="#">[4]</a>
Alachem Co., Ltd.	Varies	Contact for details	Provides COA, SDS, and other documentation upon request. <a href="#">[5]</a>

## Technical and Spectroscopic Data

A summary of the key physical and chemical properties of **2-Amino-4-methylbenzonitrile** is provided below. Spectroscopic data is crucial for the verification of the compound's identity and purity.

Property	Value	Source
CAS Number	26830-96-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	132.16 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
Appearance	Light yellow to yellow to orange powder/crystal	<a href="#">[2]</a>
Melting Point	92-95 °C (lit.)	<a href="#">[1]</a>
Purity	97% to >98%	<a href="#">[1]</a> <a href="#">[2]</a>
IR Spectra	Available	<a href="#">[6]</a>
NMR, HPLC, LC-MS	Data may be available from some suppliers	<a href="#">[4]</a>

## Synthetic Applications and Experimental Protocols

**2-Amino-4-methylbenzonitrile** is a versatile precursor for the synthesis of quinolines, quinazolines, and other heterocyclic systems. Two notable applications are its use in the Friedländer synthesis of quinolines and as a precursor for tacrine-huperzine A hybrids, which have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.

## Synthesis of 2-Amino-4-methylbenzonitrile (Proposed)

While a specific, detailed experimental protocol for the synthesis of **2-Amino-4-methylbenzonitrile** is not readily available in the public domain, a plausible synthetic route is the Sandmeyer reaction, starting from 3-amino-4-methylbenzamide. This would involve the diazotization of the amino group followed by cyanation, a common method for introducing a nitrile group onto an aromatic ring.

General Procedure for a Sandmeyer Reaction:

- **Diazotization:** The aromatic amine is dissolved in a cold, aqueous mineral acid (e.g., HCl). An aqueous solution of sodium nitrite is then added slowly at a low temperature (typically 0-5

°C) to form the diazonium salt.

- Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction is typically warmed to room temperature or slightly above to facilitate the displacement of the diazonium group with the cyanide, with the evolution of nitrogen gas.
- Workup: The reaction mixture is then worked up, which usually involves extraction with an organic solvent, washing of the organic layer, drying, and purification of the product by chromatography or recrystallization.

## Friedländer Synthesis of Quinolines

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an  $\alpha$ -methylene group to form a quinoline. **2-Amino-4-methylbenzonitrile** can be envisioned to participate in a modified Friedländer-type reaction where the nitrile group is hydrolyzed *in situ* to a carboxylic acid or related functionality that can then participate in the cyclization. However, a more direct application involves its use in the synthesis of substituted aminoquinolines.

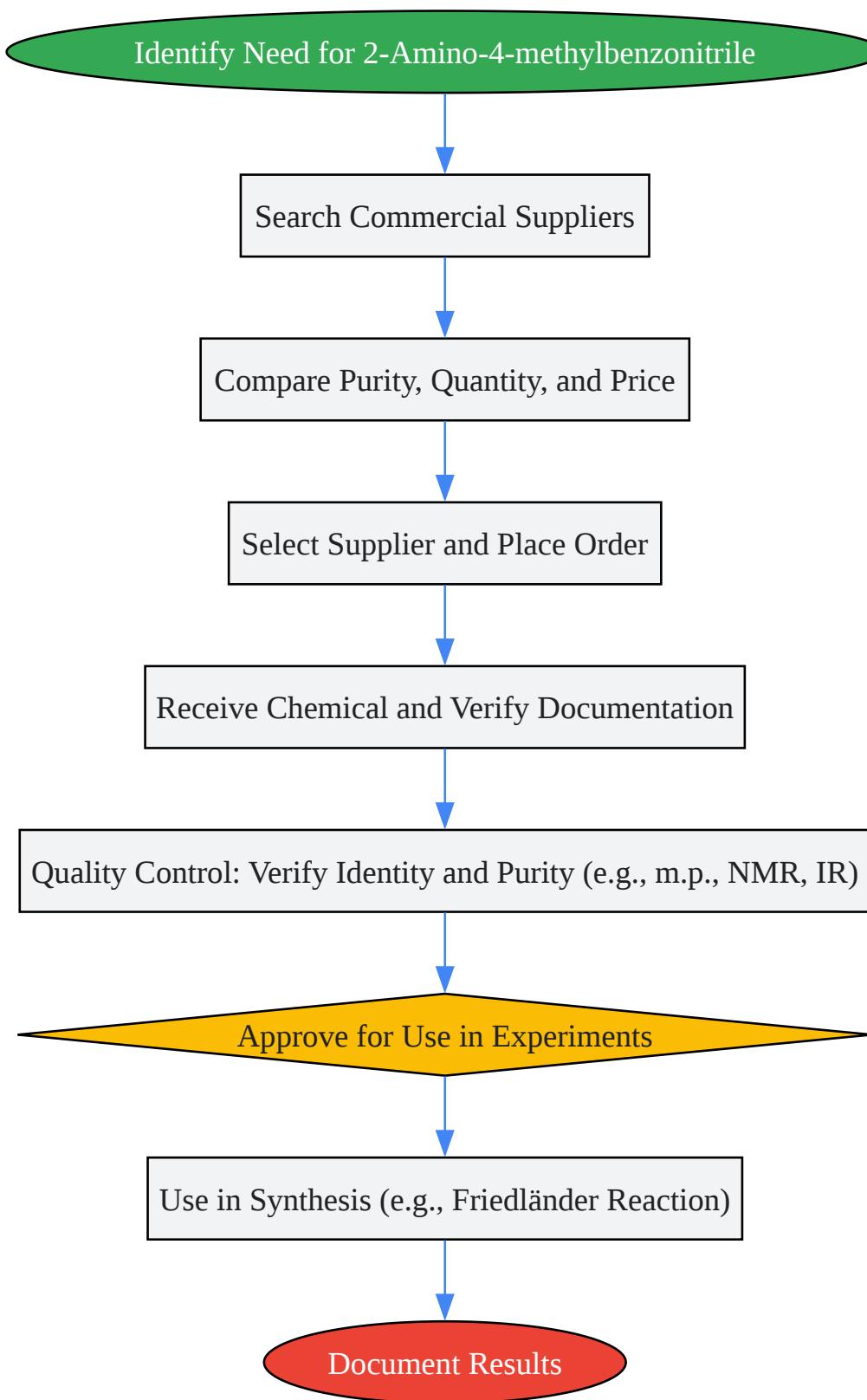
General Protocol for the Synthesis of Aminoquinolines from **2-Amino-4-methylbenzonitrile**:

A reported synthesis of tacrine-huperzine A hybrids involves the reaction of an appropriate enone with **2-Amino-4-methylbenzonitrile** catalyzed by a Lewis acid.

- Reaction Conditions: The enone and **2-Amino-4-methylbenzonitrile** are refluxed in a solvent such as 1,2-dichloroethane in the presence of a Lewis acid catalyst like aluminum chloride ( $\text{AlCl}_3$ ).
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired aminoquinoline.

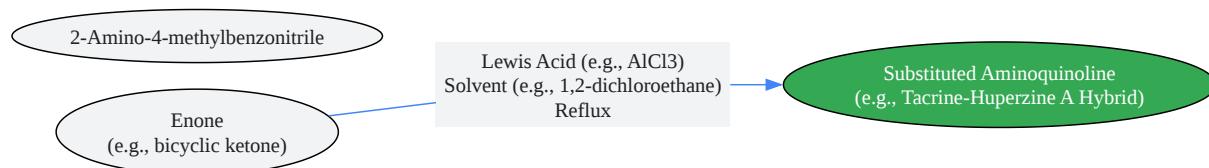
## Visualizing Workflows and Pathways

To aid in the understanding of the procurement and synthetic application of **2-Amino-4-methylbenzonitrile**, the following diagrams are provided.



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Caption: A general workflow for the procurement and quality control of a chemical reagent for research.

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Caption: A simplified representation of a Friedländer-type condensation to form a substituted aminoquinoline.

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## References

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